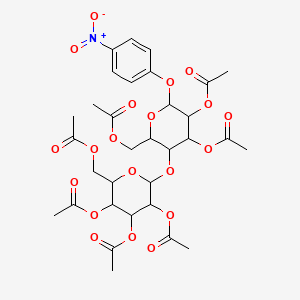

p-Nitrophenyl-D-Cellobioside Heptacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H39NO20 |

|---|---|

Molecular Weight |

757.6 g/mol |

IUPAC Name |

[4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3 |

InChI Key |

NAPXHRWKTGFZTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Enzymatic Transformations and Reaction Pathways Involving P Nitrophenyl D Cellobioside Heptacetate

Hydrolytic Cleavage Mechanisms of the Glycosidic Bond

The predominant enzymatic reaction involving p-nitrophenyl-β-D-cellobioside is hydrolysis, catalyzed by various cellulolytic enzymes. nih.gov This process involves the cleavage of the glycosidic bond linking the cellobiose (B7769950) moiety to the p-nitrophenol group.

A primary application of p-nitrophenyl-β-D-cellobioside is as a chromogenic substrate for assaying enzyme activity. chemsynlab.com The enzymatic hydrolysis of the aglyconic bond—the bond between the anomeric carbon of the sugar and the oxygen of the nitrophenol group—releases p-nitrophenol (pNP). nih.govresearchgate.net This released pNP is a "reporter" species that, particularly under alkaline conditions, develops a distinct yellow color. researchgate.net The intensity of this color can be measured spectrophotometrically, typically at a wavelength of 405 nm, allowing for a quantitative analysis of the rate of the enzymatic reaction. researchgate.net The amount of p-nitrophenol released is directly proportional to the rate of substrate hydrolysis, making it a reliable method for determining enzyme kinetics. nih.gov This method is widely used to characterize various enzymes, including endoglucanases and β-glucosidases. chemsynlab.comnih.gov

The other product resulting from the hydrolytic cleavage of p-nitrophenyl-β-D-cellobioside is the disaccharide cellobiose (G2). nih.govresearchgate.net In this reaction, a water molecule serves as the acceptor for the glycosyl group, leading to the formation of cellobiose and the release of p-nitrophenol. researchgate.net For example, the catalytic domain of the endocellulase Cel5A from Thermobifida fusca acts on p-nitrophenyl-β-D-cellobioside, with the dominant reaction pathway being the production of cellobiose and p-nitrophenol. nih.gov Similarly, exoglucanases from Myceliophthora thermophila cleave the substrate to yield these same two products. researchgate.net While cellobiose is the main oligosaccharide product of direct hydrolysis, further enzymatic action can occur. Depending on the enzyme and reaction conditions, the cellobiose produced can be further hydrolyzed into glucose monomers.

The rate of enzymatic hydrolysis of p-nitrophenyl glycosides is highly dependent on pH. The optimal pH for this reaction varies significantly depending on the source of the enzyme. For instance, a β-glucosidase from Myceliophthora thermophila showed optimal activity at pH 5.0 when acting on a p-nitrophenyl glycoside substrate. researchgate.net In contrast, studies on cellobiase from Trichoderma viride revealed a maximum rate for the hydrolysis of cellobiose at pH 5.2, with enzyme pK values of 3.5 and 6.8. nih.gov

| Enzyme Source | Substrate | Optimal pH | Reference |

| Myceliophthora thermophila | p-Nitrophenyl β-D-glucopyranoside | 5.0 | researchgate.net |

| Myceliophthora thermophila | Cellobiose | 4.5 | researchgate.net |

| Trichoderma viride | Cellobiose | 5.2 | nih.gov |

| Thermotoga maritima | p-Nitrophenyl β-D-glucopyranoside | 5.0 | researchgate.net |

| Aspergillus oryzae (GH3 β-glucosidases) | p-Nitrophenyl β-D-cellobioside | N/A | chemsynlab.com |

| Thermobifida fusca (Cel5Acd) | p-Nitrophenyl-β-1,4-cellobioside | N/A | nih.gov |

Transglycosylation Reactions Competing with Hydrolysis

In addition to hydrolysis, many glycoside hydrolases can catalyze transglycosylation reactions. In this competing pathway, the glycosyl moiety from the donor substrate (p-nitrophenyl-D-cellobioside) is transferred not to water, but to another acceptor molecule, which is often another sugar molecule. researchgate.netnih.gov

The occurrence of transglycosylation is confirmed by the detection of products other than cellobiose and glucose. nih.gov When enzymes like the Cel5A endocellulase from Thermobifida fusca act on p-nitrophenyl-β-D-cellobioside, the formation of cellotriose (B13521) (G3) and p-nitrophenyl-glucoside (pNP-G1) has been observed alongside the primary hydrolysis products. nih.gov The formation of cellotriose indicates that a cellobiosyl unit from the substrate was transferred to a cellobiose molecule acting as an acceptor. Other studies have shown that with a suitable acceptor, enzymes can generate a variety of elongated oligosaccharides. researchgate.net For example, the RBcel1 enzyme can catalyze the formation of cellohexaose in the presence of suitable donor and acceptor sugars. researchgate.net Similarly, the β-glucosidase Td2F2, when acting on p-nitrophenyl-β-D-glucopyranoside in the presence of glucose, was found to generate sophorose, laminaribiose, cellobiose, and gentiobiose through transglycosylation. nih.gov

The balance between hydrolysis and transglycosylation is governed by several key factors, including the nature of the enzyme, the pH of the reaction, and the concentration and size of acceptor molecules. nih.govresearchgate.net

pH: The pH of the reaction medium is a critical determinant of selectivity. For the endo-1,4-β-glucanase RBcel1, hydrolysis is the favored reaction at pH values below 8. nih.gov However, as the pH becomes more basic, transglycosylation becomes the dominant pathway, with transglycosylation products tending to accumulate at a pH above 8. nih.gov

Acceptor and Donor Size: The efficiency of transglycosylation is highly dependent on the size of both the donor and acceptor sugar molecules. Research on the RBcel1 enzyme has shown that transglycosylation is most efficient when the donor is at least the size of cellotetraose (B13520) and the acceptor is at least cellotriose. nih.govresearchgate.net

| Factor | Influence on Selectivity | Enzyme Example | Reference |

| pH | Hydrolysis is favored at acidic to neutral pH (<8). Transglycosylation is favored at basic pH (>8). | RBcel1 | nih.gov |

| Acceptor/Donor Size | Efficient transglycosylation requires larger oligosaccharides (e.g., cellotriose as acceptor). | RBcel1 | nih.govresearchgate.net |

| Water Activity | In organic media, higher water activity can increase both hydrolysis and transglycosylation rates. | Almond β-glucosidase | researchgate.net |

| Acceptor Concentration | High concentration of an acceptor (like glucose) promotes transglycosylation over hydrolysis. | Td2F2 | nih.gov |

Kinetic Analysis of Enzyme Catalyzed Reactions with P Nitrophenyl D Cellobioside Heptacetate

Determination of Enzyme Kinetic Parameters

The foundation of understanding an enzyme's catalytic power lies in the determination of its kinetic parameters. These parameters, derived from reaction rate measurements at varying substrate concentrations, provide a quantitative description of the enzyme's efficiency and its affinity for the substrate.

Michaelis-Menten Kinetics Modeling

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the total enzyme concentration ([E]₀), the substrate concentration ([S]), and two key parameters: the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). The model assumes that an enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and regenerate the free enzyme.

The hydrolysis of p-nitrophenyl-β-D-cellobioside by cellulases is often analyzed using the Michaelis-Menten equation. researchgate.net The reaction releases p-nitrophenol and cellobiose (B7769950). researchgate.net The rate of p-nitrophenol release can be monitored over time to determine the initial reaction velocity. By measuring these rates at different concentrations of the substrate, the data can be fitted to the Michaelis-Menten equation to determine the kinetic parameters. nih.gov

Catalytic Rate Constant (kcat) Quantification

The catalytic rate constant, kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a direct measure of the catalytic efficiency of an enzyme. The relationship between Vₘₐₓ and kcat is given by the equation:

Vₘₐₓ = kcat * [E]₀

where [E]₀ is the total enzyme concentration.

For the hydrolysis of p-nitrophenyl-β-D-cellobioside (pNPC) by different cellulases, kcat values have been determined, showcasing the variance in catalytic activity among enzymes from different sources. For example, with the cellobiohydrolase TrCel7A, the kcat for pNPC hydrolysis was found to be significantly different from that of another cellobiohydrolase, PcCel7D.

Michaelis Constant (Kₘ) Evaluation

The Michaelis constant, Kₘ, is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is often used as an indicator of the affinity of an enzyme for its substrate; a lower Kₘ value generally suggests a higher affinity. However, it is important to note that Kₘ is a complex parameter influenced by the rate constants of the individual steps in the enzymatic reaction.

Similar to kcat, the Kₘ values for the hydrolysis of pNPC vary between different enzymes. The differences in Kₘ reflect the varying affinities of these enzymes for the substrate, which can be influenced by the specific structural features of their active sites.

Assessment of Catalytic Efficiency (kcat/Kₘ)

The specificity constant, or catalytic efficiency (kcat/Kₘ), is a measure of how efficiently an enzyme converts a substrate into a product. It is a particularly useful parameter for comparing the effectiveness of different enzymes or the preference of a single enzyme for different substrates. A higher kcat/Kₘ value indicates a more efficient enzyme.

The catalytic efficiency for the hydrolysis of pNPC has been compared across different cellulases, revealing significant differences that highlight their substrate specificities and catalytic prowess.

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl-β-D-Cellobioside (pNPC) by Cellobiohydrolases

| Enzyme | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (s⁻¹µM⁻¹) |

| TrCel7A | 0.003 | 7.0 | 0.00043 |

| PcCel7D | 0.03 | 17.5 | 0.00171 |

Note: The data presented in this table is for the analogous substrate p-nitrophenyl-β-D-cellobioside (pNPC) and is intended to be illustrative of the kinetic parameters that would be determined for p-nitrophenyl-D-cellobioside heptacetate. The values are derived from a study on GH7 cellobiohydrolases.

Investigation of Substrate Concentration Effects on Reaction Rates

The concentration of the substrate plays a pivotal role in determining the rate of an enzyme-catalyzed reaction. At low substrate concentrations, the initial reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the reaction rate begins to level off as the enzyme's active sites become saturated with the substrate. At this point, the reaction rate approaches its maximum, Vₘₐₓ, and becomes independent of further increases in substrate concentration.

In studies involving the hydrolysis of p-nitrophenyl-β-D-cellobioside, the reaction rates are measured across a range of substrate concentrations. nih.gov This allows for the construction of a substrate saturation curve, which is a graphical representation of the relationship between substrate concentration and reaction velocity. This curve typically follows a hyperbolic shape, consistent with Michaelis-Menten kinetics.

The analysis of how reaction rates change with substrate concentration is fundamental to determining the kinetic parameters Kₘ and Vₘₐₓ. This information is critical for understanding the enzyme's behavior in different environments and for optimizing conditions in industrial applications.

Studies on Enzymatic Inhibition Mechanisms

Enzymatic activity can be modulated by various molecules, including inhibitors. The study of inhibition mechanisms is crucial for understanding enzyme regulation and for the development of specific inhibitors. In the context of cellulase-catalyzed hydrolysis of substrates like this compound, a key form of inhibition is product inhibition.

To investigate inhibition mechanisms, researchers often use non-hydrolyzable substrate analogues. For instance, thiocellobiose, which is chemically similar to cellobiose but is not cleaved by the enzyme, can be used to study the inhibitory effects without the complication of the inhibitor being consumed. nih.gov By measuring the reaction rates at different substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) can be determined. The Ki value quantifies the affinity of the inhibitor for the enzyme.

Understanding these inhibition mechanisms is vital for developing strategies to overcome product inhibition in industrial processes, such as the production of biofuels from cellulosic biomass, where high product concentrations can severely limit the efficiency of enzymatic hydrolysis. researchgate.net

Analysis of Product Inhibition by Cellobiose

A significant aspect of the enzymatic hydrolysis of cellobiosides is the phenomenon of product inhibition, where the product of the reaction, cellobiose, binds to the enzyme and impedes its activity. slu.se In the case of glycoside hydrolase family 7 (GH7) enzymes, which are major cellulose-degrading enzymes, the processive action is dependent on a high affinity for the product binding sites. slu.se Consequently, as cellobiose is produced from the hydrolysis of substrates like p-nitrophenyl-β-D-cellobioside, its accumulation leads to significant product inhibition. slu.se

The dominant reaction pathway for enzymes like the endocellulase Cel5A from Thermobifida fusca involves the hydrolysis of the aglyconic bond in p-nitrophenyl-β-1,4-cellobioside, which produces cellobiose and p-nitrophenol. nih.gov Studies have confirmed that cellobiose acts as an inhibitor for the cellulase (B1617823) involved in this hydrolysis. nih.gov The strong binding of cellobiose to the enzyme's active site, particularly at the product binding sites (+1/+2), is responsible for this inhibitory effect. slu.se This characteristic is a key consideration in kinetic studies, as the reaction rate will decrease over time not only due to substrate depletion but also due to the increasing concentration of the inhibitory product.

Table 1: Summary of Product Inhibition by Cellobiose

| Feature | Description | Source(s) |

|---|---|---|

| Inhibitor | Cellobiose | nih.govslu.se |

| Mechanism | The product, cellobiose, binds to the enzyme's active site, specifically the product binding sites (+1/+2), leading to reduced enzyme activity. | slu.se |

| Enzyme Family | Particularly significant in Glycoside Hydrolase Family 7 (GH7) cellobiohydrolases. | slu.se |

| Effect | Causes a decrease in the rate of hydrolysis as the reaction progresses and cellobiose accumulates. | slu.se |

Characterization of Competitive and Non-Competitive Inhibitors

Beyond product inhibition, the kinetics of enzymes acting on p-nitrophenyl glycosides can be further elucidated by studying their interactions with various external inhibitors. These inhibitors are broadly classified as competitive or non-competitive, based on how they interact with the enzyme. The use of chromogenic substrates like p-nitrophenyl-β-D-cellobioside is a common method for these inhibitory studies. nrel.govslu.se

Competitive Inhibition: A competitive inhibitor is a molecule that directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration. Research on the synthesis of a related compound, p-nitrophenyl-beta-D-glucopyranosiduronic acid, demonstrated competitive inhibition by various aliphatic alcohols. nih.gov In that study, molecules like methanol, ethanol, and 1-propanol (B7761284) acted as competitive inhibitors of the glucosyltransferase enzyme. nih.gov This indicates that molecules with structural similarities to the substrate or parts of the substrate can block the active site and prevent the substrate from binding.

Non-Competitive and Other Inhibition: Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. Kinetic studies on GH7 cellobiohydrolases using substrates like p-nitrophenyl-β-D-cellobioside have revealed complex inhibition behaviors. nrel.gov The strength of non-productive binding, where the substrate binds to the enzyme in a way that does not lead to a reaction, has been identified as a key factor influencing the observed kinetics and inhibition patterns. nrel.gov The inhibition of nitrophenyl glycoside hydrolysis is frequently employed as a method to measure the equilibrium binding of various nondegradable ligands, providing insight into these complex interactions. slu.se

Table 2: Types of Inhibition Studied with p-Nitrophenyl Glycosides

| Inhibition Type | Mechanism of Action | Example/Context | Source(s) |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Aliphatic alcohols (e.g., methanol, ethanol) have been shown to be competitive inhibitors for enzymes acting on similar p-nitrophenyl glycosides. | nih.gov |

| Non-Competitive | Inhibitor binds to an allosteric site, reducing enzyme efficiency without blocking the active site. | Characterized by studying the binding of various ligands to sites other than the primary active site. | nrel.govslu.se |

| Non-Productive Binding | Substrate or ligand binds to the enzyme in a non-catalytic orientation. | A key determinant for the activity and inhibition characteristics of GH7 cellobiohydrolases on chromogenic substrates. | nrel.gov |

Characterization of Glycoside Hydrolases Utilizing P Nitrophenyl D Cellobioside Heptacetate

Substrate Specificity Profiling across Diverse Enzyme Families

The complex nature of cellulose (B213188) degradation requires the synergistic action of multiple types of glycoside hydrolases (GH). pNPC is a key substrate for differentiating the activities within a mixture of cellulolytic enzymes, such as those found in fungal or bacterial secretions. nih.gov By analyzing the hydrolysis of pNPC, often in conjunction with other substrates and specific inhibitors, researchers can profile the activities of cellobiohydrolases, endoglucanases, and β-glucosidases. chemsynlab.comnih.gov

Cellobiohydrolases (CBHs), or exoglucanases, are enzymes that processively cleave cellobiose (B7769950) units from the ends of cellulose chains. nih.gov pNPC is a well-established substrate for measuring the activity of these enzymes, particularly those belonging to Glycoside Hydrolase families GH6 and GH7. nih.govmdpi.com Cellobiohydrolases specifically hydrolyze the agluconic bond between the cellobiose moiety and the p-nitrophenyl group, releasing cellobiose and p-nitrophenol. researchgate.netnih.gov This specificity allows for a targeted assay of exoglucanase activity. However, the kinetic parameters can vary significantly between enzymes from different sources and families, reflecting differences in their active site architecture and substrate binding. nih.govnrel.gov

Studies comparing the kinetics of GH7 cellobiohydrolases, such as TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium, on pNPC reveal these differences. nih.govnrel.gov While both enzymes hydrolyze the substrate, they exhibit distinct Michaelis-Menten (KM) and catalytic rate (kcat) constants, which are influenced by factors like non-productive binding of the substrate in the active site tunnel. nih.gov

| Enzyme (Source) | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (s⁻¹µM⁻¹) |

| TrCel7A (T. reesei) | pNPC | 110 ± 10 | 0.057 ± 0.002 | 0.00052 |

| PcCel7D (P. chrysosporium) | pNPC | 180 ± 20 | 0.22 ± 0.01 | 0.00122 |

Table 1: Comparative kinetic parameters of two GH7 cellobiohydrolases on p-Nitrophenyl-β-D-cellobioside (pNPC). Data reflects differences in catalytic efficiency and substrate affinity between the enzymes. nih.govnrel.gov

Endoglucanases (EGs) act by randomly cleaving internal β-1,4-glycosidic bonds within the cellulose chain, creating new chain ends for exoglucanases to act upon. lakeheadu.ca While their primary substrates are long-chain polymers like carboxymethylcellulose (CMC), some endoglucanases can also hydrolyze small oligosaccharide substrates like pNPC. nih.govscbt.com However, their activity on pNPC is often lower than that of cellobiohydrolases. capes.gov.br

The action of endoglucanases on pNPC can be complex. For instance, studies on the endoglucanase Cel5A from Thermobifida fusca showed that while the dominant reaction was the release of p-nitrophenol, a competing transglycosylation reaction also occurred, producing cellotriose (B13521) and p-nitrophenyl-glucoside. nih.gov This potential for side reactions and the cross-reactivity of endoglucanases can interfere with assays targeting exoglucanases. nih.gov Therefore, assessing endoglucanase activity often involves comparing the relative hydrolysis rates on pNPC versus a polymeric substrate like CMC. ncsu.edu A high ratio of activity on CMC to pNPC is characteristic of a true endoglucanase.

Beta-glucosidases (BGLs) perform the final step in cellulose hydrolysis, cleaving cellobiose into two D-glucose molecules. nih.gov These enzymes can exhibit broad substrate specificity and readily hydrolyze pNPC. chemsynlab.com A critical issue in cellulase (B1617823) assays is that β-glucosidases can hydrolyze not only the agluconic bond between the sugar and the p-nitrophenyl group but also the internal holosidic bond between the two glucose units of the cellobiose moiety in pNPC. nih.gov This dual activity can interfere with the specific measurement of cellobiohydrolase activity.

To overcome this, a common strategy is to include D-glucono-1,5-δ-lactone, a specific competitive inhibitor of β-glucosidases, in the assay mixture. nih.gov By measuring pNPC hydrolysis in the presence and absence of this inhibitor, the activity attributable solely to cellobiohydrolases and endoglucanases can be determined. The substrate specificity of β-glucosidases is often evaluated by comparing their kinetic efficiency on pNPC with their efficiency on p-nitrophenyl-β-D-glucopyranoside (pNPG), a substrate specific for β-glucosidase activity. nih.gov

| Enzyme (Source) | Substrate | KM (mM) | Vmax (µmol/min/mg) |

| β-Glucosidase (T. clypeatus) | pNPG | 0.50 | 95 |

| β-Glucosidase (T. clypeatus) | Cellobiose | 1.25 | 91 |

| β-Glucosidase (T. reesei) | pNPG | 0.19 | 29.67 |

| β-Glucosidase (T. reesei) | Cellobiose | 1.22 | 1.14 |

Table 2: Kinetic parameters of β-glucosidases from different fungal sources on their specific substrate (pNPG) and the natural substrate (cellobiose). The data highlights the high affinity and turnover rate for the synthetic chromogenic substrate. nih.govnih.gov

Enzyme Screening and Identification in Microbial Communities

Discovering novel and more efficient cellulases is crucial for biotechnological applications like biofuel production. Microbial communities from diverse environments are vast reservoirs of such enzymes. pNPC, along with other chromogenic or polymeric substrates, is utilized in high-throughput screening methods to identify microorganisms that produce cellulolytic enzymes. academicjournals.orgmdpi.com

A common screening method involves plating environmental samples (e.g., from soil, compost, or industrial waste) onto an agar (B569324) medium containing a cellulosic substrate. japsonline.com For detecting exoglucanase or general cellulase activity, pNPC can be incorporated into the medium. However, plate assays more commonly use insoluble polymers like carboxymethylcellulose (CMC), where hydrolysis is visualized by staining with dyes like Congo red or Gram's iodine. japsonline.comnih.govpphouse.org Colonies that secrete active cellulases create a clear "halo" around them due to the degradation of the substrate. nih.gov Isolates that show positive results in these initial screens are then cultivated in liquid media, and the culture supernatant is assayed quantitatively using substrates like pNPC to confirm and measure exoglucanase activity. japsonline.com This two-step process allows for the efficient screening of large numbers of isolates and the selection of the most potent cellulase producers for further characterization. mdpi.com

Functional Characterization of Recombinant Glycoside Hydrolases

Once a gene encoding a potentially useful glycoside hydrolase is identified, either through screening or genomic analysis, it is often cloned and expressed in a host organism like E. coli or Pichia pastoris to produce the enzyme in large quantities. This is known as producing a recombinant enzyme. A critical step following purification of the recombinant protein is its functional characterization to confirm that it has the expected enzymatic activity and to determine its properties. vtt.fi

Molecular and Structural Basis of Enzyme Substrate Recognition with P Nitrophenyl D Cellobioside Heptacetate

Active Site Interactions and Substrate Binding Modes

The interaction of a substrate with the active site of an enzyme is fundamental to its catalytic function. For cellulases, the active site is often a tunnel or cleft with several subsites that accommodate the glucose units of the cellulose (B213188) chain.

Elucidation of Productive Binding Conformations

Productive binding refers to the orientation of the substrate in the enzyme's active site that leads to a catalytic event, in this case, the hydrolysis of the glycosidic bond. For p-Nitrophenyl-D-Cellobioside, this would involve the positioning of the scissile bond between the two glucose units or between the cellobiose (B7769950) and the p-nitrophenyl group in close proximity to the catalytic residues.

Due to the presence of the seven bulky and hydrophobic acetate (B1210297) groups, it is highly probable that p-Nitrophenyl-D-Cellobioside Heptacetate cannot bind productively to the active sites of most cellulases in its native form. The acetyl groups would likely cause steric hindrance, preventing the substrate from fitting into the well-defined binding grooves of enzymes like those in the GH7 family, which possess a tunnel-like active site. nrel.govnih.gov

Analysis of Non-Productive Binding and its Kinetic Impact

Non-productive binding occurs when the substrate binds to the enzyme in a manner that does not lead to catalysis. Studies on the non-acetylated pNPC have shown that non-productive binding is a key factor influencing the kinetics of the enzymatic reaction. nrel.gov For this compound, it is conceivable that any interaction with a cellulase (B1617823) active site would be predominantly non-productive. The bulky acetyl groups might allow for shallow, non-specific binding at the entrance of the active site or to other surface regions of the enzyme.

The kinetic impact of such non-productive binding would likely manifest as competitive inhibition of the hydrolysis of other substrates. However, without specific studies on the heptacetate derivative, this remains a theoretical consideration. It is also possible that for enzymatic activity to occur, an initial deacetylation step is required, carried out by esterases, which would then allow the resulting p-Nitrophenyl-D-Cellobioside to bind productively.

Conformational Dynamics of Enzymes Upon Substrate Binding

The binding of a substrate to an enzyme's active site often induces conformational changes in the enzyme, a concept known as induced fit. These changes are crucial for catalysis, as they can help to properly orient the catalytic residues and stabilize the transition state. While there is evidence of conformational changes in cellulases upon binding of cellooligosaccharides and their derivatives, specific data on the conformational dynamics induced by this compound are absent from the current body of scientific literature. Any interaction is likely to be minimal and not induce the significant conformational changes associated with productive substrate binding.

Identification and Role of Catalytic and Binding Residues

In cellulases, the catalytic machinery typically involves a pair of glutamic or aspartic acid residues that act as a general acid and a nucleophile/base. The binding of the substrate is further stabilized by a series of aromatic and polar residues that form hydrogen bonds and stacking interactions with the glucose units.

For this compound, the identification of specific catalytic and binding residues is challenging without experimental data. The acetyl groups would significantly disrupt the hydrogen-bonding network that is crucial for the binding of unsubstituted or lightly substituted sugars. Molecular docking studies on related p-nitrophenyl glycosides have identified key residues such as glutamate, asparagine, phenylalanine, and tyrosine as important for catalytic interactions. researchgate.net However, the applicability of these findings to the heptacetate derivative is uncertain due to the aforementioned steric and electronic differences.

Comparative Academic Research with Analogous Glycosidic Substrates

Relative Hydrolysis Rates and Substrate Specificities with Chromogenic Analogs

Chromogenic analogs, which release a colored or fluorescent molecule upon enzymatic cleavage, are invaluable tools for assaying glycoside hydrolase activity. By comparing the hydrolysis of pNPC with other nitrophenyl glycosides, researchers can delineate the specificities of different cellulolytic enzymes.

The primary structural difference between p-Nitrophenyl-D-Cellobioside (pNPC) and p-Nitrophenyl-β-D-Glucoside (pNPG) is the presence of a second glucose unit in pNPC. This seemingly small difference is the key to differentiating the activity of cellobiohydrolases (exocellulases) from that of β-glucosidases.

Cellobiohydrolases are enzymes that cleave cellobiose (B7769950) units from the ends of cellulose (B213188) chains. researchgate.net Consequently, they show high activity on pNPC, which mimics the end of a cellulose chain. researchgate.netresearchgate.net In contrast, their activity on pNPG, which is a substrate for β-glucosidases, is typically low or nonexistent. Conversely, β-glucosidases are specialized to hydrolyze cellobiose and other short-chain β-glucosides into glucose. These enzymes readily cleave pNPG but exhibit minimal activity on the larger pNPC substrate. researchgate.netvernier.com

This differential specificity allows for the use of pNPC and pNPG in tandem to specifically measure cellobiohydrolase and β-glucosidase activity, respectively, within a complex mixture of cellulolytic enzymes. researchgate.net For example, studies on the cellobiase from Trichoderma viride focused on its kinetic behavior using pNPG, establishing kinetic parameters and pH profiles specific to β-glucosidase activity. nih.gov

p-Nitrophenyl-β-D-Lactoside (pNPL) is an isomer of pNPC, differing only in the stereochemistry at the C4 position of the non-reducing glucose unit (an axial hydroxyl group in pNPL versus an equatorial one in pNPC). nih.govnrel.gov This subtle change has a profound impact on enzymatic hydrolysis rates by Family 7 cellobiohydrolases (GH7).

Kinetic studies on two model GH7 enzymes, Trichoderma reesei TrCel7A and Phanerochaete chrysosporium PcCel7D, revealed that pNPL is hydrolyzed much more rapidly than pNPC. nih.govnrel.gov For TrCel7A, the catalytic rate (kcat) was approximately 30-fold higher for pNPL than for pNPC. nih.govnrel.gov For PcCel7D, the difference was smaller but still significant, with a 4-fold higher kcat for pNPL. nih.govnrel.gov However, this increase in turnover rate was accompanied by a weaker apparent substrate affinity (a much higher Michaelis-Menten constant, Kм), particularly for TrCel7A. nih.gov This suggests that while the enzyme can process pNPL more quickly once bound, the binding itself is less favorable compared to pNPC. This highlights the enzyme's fine-tuned specificity for the precise configuration of cellobiose.

The positional isomer, o-Nitrophenyl-β-D-Cellobioside (oNPC), where the nitrophenyl group is attached at the ortho- position instead of the para- position, also shows significant differences in hydrolysis kinetics. nih.govnrel.gov Compared to pNPC and pNPL, the activity against oNPC was found to be significantly lower for both the TrCel7A and PcCel7D enzymes. nih.govnrel.gov

The kinetic behavior with oNPC varied dramatically between the two enzymes. For TrCel7A, oNPC bound more tightly than pNPC (3.7-fold lower Kм), but the catalytic rate was drastically reduced (39-fold lower kcat). In contrast, with PcCel7D, oNPC bound much more weakly than pNPC (2.5-fold higher Kм), and the kcat was about one-third of that for pNPC. nrel.gov These findings demonstrate that even a simple positional change of the aglycon has a major, and often unpredictable, effect on the kinetic parameters of enzymatic hydrolysis. nih.gov

Table 1: Comparison of kinetic constants of TrCel7A and PcCel7D on different chromogenic substrates, determined at 25 °C in 50 mM sodium acetate (B1210297) buffer, pH 5.0. Data sourced from Haataja et al. (2022). nrel.gov

Comparative Kinetic Studies with Fluorogenic Cellooligosaccharide Analogs

While chromogenic substrates like pNPC are widely used, fluorogenic substrates offer a significant increase in detection sensitivity. nih.govresearchgate.net Substrates such as methylumbelliferyl-β-D-cellobioside (MUC) and fluorescein (B123965) di-β-D-cellobioside (FCB) release highly fluorescent products (4-methylumbelliferone and fluorescein, respectively) upon enzymatic cleavage. nrel.govresearchgate.net This allows for more sensitive detection of glycosidase activity, which is particularly useful when enzyme concentrations are low or for high-throughput screening applications. nih.govresearchgate.net

Kinetic comparisons have shown that for GH7 cellobiohydrolases, the catalytic efficiency (kcat/Kм) with the fluorogenic substrate MUC can be an order of magnitude higher than for pNPC. nih.gov Another fluorogenic substrate, resorufin-β-D-cellobioside, has also been developed for the continuous measurement of cellulase (B1617823) activity, offering a reliable assay at or near physiological pH values. nih.gov The enhanced sensitivity of these fluorogenic analogs makes them powerful alternatives to nitrophenyl-based substrates for many research applications. nih.govresearchgate.net

Assessment of Enzyme Selectivity and Substrate Promiscuity

Studies using p-Nitrophenyl-D-Cellobioside Heptaacetate and its analogs have been instrumental in assessing enzyme selectivity and promiscuity. Selectivity refers to an enzyme's ability to preferentially bind and act upon a specific substrate among a group of similar molecules. For instance, the clear preference of cellobiohydrolases for pNPC over pNPG is a hallmark of their substrate selectivity. researchgate.net However, some cellulases exhibit high specificity for natural polysaccharides like carboxymethyl cellulose and show undetectable hydrolytic activity on pNPC, indicating that pNPC is not a universal substrate for all cellulases.

Advanced Analytical Methodologies for Quantifying P Nitrophenyl D Cellobioside Heptacetate Hydrolysis

Spectrophotometric Assays for Product Quantification

Spectrophotometry is the most common method for quantifying the hydrolysis of p-nitrophenyl-β-D-cellobioside (pNPG2). The assay relies on the principle that one of the hydrolysis products, p-nitrophenol (pNP), is a chromophore whose absorbance properties are highly dependent on pH. usda.gov

The enzymatic reaction is typically conducted at an optimal pH for the specific cellulase (B1617823) being studied (e.g., pH 5.0 in an acetate (B1210297) buffer). researchgate.net The reaction is then stopped, and the pH is raised by adding a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3). uvm.eduresearchgate.net Under these alkaline conditions, the hydroxyl group of p-nitrophenol deprotonates to form the p-nitrophenolate ion, which is a distinct yellow color and exhibits a strong absorbance maximum at wavelengths between 405 nm and 420 nm. usda.govresearchgate.net

The concentration of the released pNP is directly proportional to its absorbance at this wavelength, as described by the Beer-Lambert law. To determine the exact amount of product formed, a standard curve is generated using known concentrations of p-nitrophenol under the same alkaline conditions. uvm.eduresearchgate.net By comparing the absorbance of the sample from the enzymatic reaction to the standard curve, the precise quantity of liberated p-nitrophenol, and thus the enzyme activity, can be accurately calculated. uvm.edu

Table 1: Example of a Standard Curve for p-Nitrophenol Quantification

This table illustrates typical data used to generate a standard curve for p-nitrophenol. The absorbance is measured at 410 nm after alkalinization.

| p-Nitrophenol Concentration (µM) | Absorbance at 410 nm |

| 0 | 0.000 |

| 5 | 0.092 |

| 10 | 0.185 |

| 25 | 0.463 |

| 50 | 0.925 |

Note: Data is representative and used for illustrative purposes.

Chromatographic Techniques for Hydrolysis Product Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the products of pNPG2 hydrolysis. Different HPLC methods can be optimized for the specific analytes of interest, namely p-nitrophenol and cellobiose (B7769950).

For the analysis of sugars like cellobiose, specialized columns such as those with amine-functionalized packing (e.g., Aminex) or ligand-exchange columns (e.g., Shodex SP0810) are frequently used. researchgate.netresearchgate.net These separations are typically performed using a mobile phase of dilute sulfuric acid and water, with detection achieved through a refractive index (RI) detector. researchgate.net For separating the more hydrophobic p-nitrophenol, reverse-phase HPLC is effective, using columns like a Newcrom R1 with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Table 2: Representative HPLC Conditions for Hydrolysis Product Analysis

| Analyte(s) | Column Type | Mobile Phase | Detector |

| Cellobiose, Glucose | Ligand-Exchange (e.g., Aminex HPX-87H) | 5 mM Sulfuric Acid (H₂SO₄) | Refractive Index (RI) |

| p-Nitrophenol | Reverse-Phase (e.g., C18, Newcrom R1) | Acetonitrile/Water/Acid | UV-Vis (280-320 nm) |

Note: Conditions are examples and may require optimization.

For highly sensitive and specific analysis of carbohydrates, High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice. researchgate.net This technique is particularly well-suited for separating and quantifying cellobiose and other cello-oligosaccharides that may be present in the reaction mixture. researchgate.net

HPAEC operates under high pH conditions, where the hydroxyl groups of carbohydrates become ionized, allowing them to be separated on strong anion-exchange columns (e.g., Dionex CarboPac series). thermofisher.com Detection is achieved via PAD, where the carbohydrates are oxidized at the surface of a gold electrode. A repeating three-step potential waveform is applied for detection, cleaning, and reconditioning of the electrode surface, enabling sensitive and reproducible detection without the need for derivatization. usda.gov

Table 3: Typical HPAEC-PAD Parameters for Cellobiose Detection

| Parameter | Setting |

| Column | Dionex CarboPac™ PA1 or similar |

| Mobile Phase | Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) gradient |

| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode |

| PAD Waveform | Four-step potential waveform for detection, oxidation, and cleaning |

| Post-Column Reagent | 300 mM NaOH (to facilitate detection) |

Note: Gradient and waveform parameters are specific to the application and instrument.

Spectroscopic Methods for Mechanistic Elucidation and Conformational Analysis

Beyond quantifying reaction products, advanced spectroscopic methods can provide deep insights into the enzyme's structural dynamics and the thermodynamics of its interaction with the substrate.

Changes in the tertiary structure of an enzyme, such as those induced by substrate binding, can be monitored using fluorescence spectroscopy. Many cellulases contain tryptophan residues, which are intrinsically fluorescent. The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment.

Second-derivative fluorescence spectrometry is a powerful enhancement of this technique. By calculating the second derivative of the emission spectrum, overlapping signals can be resolved, and subtle shifts in the peak wavelength (indicative of changes in the polarity of the tryptophan's environment) can be more clearly identified. thermofisher.com When an enzyme like cellulase binds to p-nitrophenyl-β-D-cellobioside, tryptophan residues at or near the active site may experience a change in their environment (e.g., becoming more shielded from the aqueous solvent). This results in a measurable shift in the second-derivative spectrum, providing evidence of the binding event and offering clues about the conformational changes that accompany it.

Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. nih.gov It is the gold standard for characterizing the thermodynamics of biomolecular interactions. unizar.es

In an ITC experiment, a solution of the substrate (p-nitrophenyl-β-D-cellobioside) is titrated into a sample cell containing the purified enzyme. nih.gov Each injection triggers a binding event, which is associated with a small change in heat that is precisely measured by the instrument. As the enzyme becomes saturated with the substrate, the heat change diminishes. The resulting data can be fitted to a binding model to directly determine the key thermodynamic parameters of the interaction. colorado.edu

Table 4: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Parameter | Symbol | Description |

| Binding Affinity | Ka (or KD) | The association (or dissociation) constant, indicating the strength of the binding interaction. |

| Enthalpy Change | ΔH | The heat released (exothermic) or absorbed (endothermic) upon binding. Provides insight into the hydrogen bonding and van der Waals interactions. |

| Entropy Change | ΔS | The change in the system's disorder upon binding. Often related to conformational changes and the release of water molecules from the binding interface. |

| Stoichiometry | n | The number of substrate molecules that bind to a single enzyme molecule. |

Synthetic Strategies and Derivatization of P Nitrophenyl D Cellobioside Heptacetate for Research

Chemical Synthesis Approaches for the Compound

The classical and most reliable method for synthesizing p-Nitrophenyl-D-Cellobioside Heptacetate is the Koenigs-Knorr reaction. wikipedia.org This venerable method in carbohydrate chemistry involves the coupling of a glycosyl halide donor with an alcohol or phenol (B47542) acceptor, facilitated by a heavy metal salt promoter. The synthesis of the target compound is a multi-step process that begins with the preparation of a suitable cellobiose (B7769950) derivative.

The general pathway involves:

Peracetylation: Cellobiose is first fully acetylated using a reagent like acetic anhydride (B1165640) in pyridine (B92270) to protect all hydroxyl groups, yielding octa-O-acetyl-cellobiose.

Halogenation: The peracetylated cellobiose is then treated with a hydrogen halide, typically hydrogen bromide in acetic acid, to selectively replace the anomeric acetyl group with a bromine atom. This creates the key glycosyl donor, hepta-O-acetyl-α-cellobiosyl bromide (acetobromocellobiose).

Glycosylation: The crucial glycosidic bond is formed by reacting the acetobromocellobiose donor with the p-nitrophenol acceptor. This reaction is promoted by a halophilic heavy metal salt, such as silver(I) oxide or cadmium carbonate, which acts as a halogen scavenger. wikipedia.orgmdpi.com The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the reactive glycosyl donor. mdpi.com

A critical aspect of the Koenigs-Knorr reaction is its stereoselectivity. The presence of the acetyl protecting group at the C-2 position of the glucose unit adjacent to the anomeric center provides anchimeric assistance (neighboring group participation). This participation forces the incoming p-nitrophenol to attack from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage, which corresponds to the desired β-anomer. wikipedia.org Modern variations of this reaction may employ catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to achieve faster reaction rates under milder, more neutral conditions. nih.gov

Table 1: Reagents in the Koenigs-Knorr Synthesis of this compound

| Reagent/Compound | Role in Synthesis |

|---|---|

| Cellobiose | Starting disaccharide backbone. |

| Acetic Anhydride/Pyridine | Acetylating agents to protect hydroxyl groups. |

| Hepta-O-acetyl-α-cellobiosyl bromide | The glycosyl donor, an activated form of cellobiose. |

| p-Nitrophenol | The glycosyl acceptor, which becomes the aglycone. |

| Silver (I) Oxide / Cadmium Carbonate | Promoter; activates the glycosyl halide for substitution. wikipedia.orgmdpi.com |

In Vitro Enzymatic Synthesis of Related Glycosides

While chemical synthesis is effective for producing the fully acetylated final product, enzymatic methods offer powerful alternatives for creating the core glycosidic linkage, often with high selectivity and without the need for complex protecting group chemistry. mdpi.com Direct enzymatic synthesis of the heptacetate derivative is not typical, as enzymes operate in aqueous environments and act on unprotected or specifically protected sugars. However, enzymes are instrumental in synthesizing the precursor, p-Nitrophenyl-β-D-cellobioside, and other related glycosides.

Two primary enzymatic strategies are employed:

Thermodynamically Controlled Synthesis (Reverse Hydrolysis): In this approach, a glycosidase (such as a β-glucosidase or cellulase) is used in an environment with low water activity and a high concentration of substrates (e.g., cellobiose and p-nitrophenol). This pushes the reaction equilibrium from hydrolysis towards synthesis, forming the glycosidic bond.

Kinetically Controlled Synthesis (Transglycosylation): This is a more common and efficient method. A glycosidase cleaves an activated glycosyl donor (like cellobiose or another p-nitrophenyl glycoside) and transfers the glycosyl moiety to an acceptor molecule (p-nitrophenol) instead of water. researchgate.net For instance, the catalytic domain of the endocellulase Cel5A from Thermobifida fusca has been shown to catalyze transglycosylation reactions alongside hydrolysis when acting on p-nitrophenyl-β-D-cellobioside. researchgate.net

Furthermore, multi-enzyme cascades can be used to build the cellobiose unit itself from simpler, less expensive sugars. An industrial process uses a two-enzyme system of sucrose (B13894) phosphorylase and cellobiose phosphorylase to produce cellobiose from sucrose and glucose. researchgate.net This enzymatically produced cellobiose can then serve as a starting material for subsequent chemical or enzymatic glycosylation.

Table 2: Enzymatic Strategies for the Synthesis of Related Glycosides

| Strategy | Enzyme(s) | Donor Substrate | Acceptor Substrate | Product Example |

|---|---|---|---|---|

| Transglycosylation | β-Glucosidase / Cellulase (B1617823) | Cellobiose | p-Nitrophenol | p-Nitrophenyl-β-D-cellobioside |

Preparation of Modified Substrate Derivatives for Targeted Enzymatic Studies

The structure of this compound and its unacetylated precursor can be strategically modified to create advanced tools for enzyme research. These modifications can alter substrate specificity, probe enzyme active sites, or develop novel high-throughput screening assays.

Enzymatic Modification via Transglycosylation: Enzymes themselves are powerful tools for modifying existing glycoside substrates. The transglycosylation activity of glycosidases can be harnessed to extend the carbohydrate chain of a p-nitrophenyl glycoside. For example, when an endocellulase acts on p-nitrophenyl-β-D-cellobioside, it can transfer the cellobiosyl unit to another cellobiose molecule, forming p-nitrophenyl-β-D-cellotetraoside, or transfer a single glucose unit to produce p-nitrophenyl-β-D-glucoside and cellotriose (B13521). researchgate.net A well-documented example involves the enzymatic modification of p-nitrophenyl α-maltopentaoside, where β-D-galactosidase from Bacillus circulans was used to transfer a galactose unit to the non-reducing end of the substrate. nih.gov This created a novel derivative, p-nitrophenyl 4(5)-O-β-D-galactosyl-α-maltopentaoside, specifically designed as a substrate for assaying human α-amylases. nih.gov

Chemical Modification of Precursors: Chemical derivatization of the p-nitrophenyl group offers another route to modified substrates. The nitro group of p-nitrophenyl-β-D-cellobioside can be chemically reduced to an amino group, yielding p-aminophenyl-β-D-cellobioside. This amino-functionalized derivative is a versatile building block that can be coupled to proteins via diazo linkages, creating neoglycoproteins. These protein-carbohydrate conjugates are invaluable in immunological studies and for investigating carbohydrate-protein interactions.

Table 3: Examples of Modified Substrate Derivatives

| Modification Strategy | Starting Material | Key Reagent/Enzyme | Modified Derivative | Application |

|---|---|---|---|---|

| Enzymatic Transglycosylation | p-Nitrophenyl α-maltopentaoside | β-D-Galactosidase | p-Nitrophenyl 4(5)-O-β-D-galactosyl-α-maltopentaoside nih.gov | Substrate for human α-amylase assay. nih.gov |

| Enzymatic Transglycosylation | p-Nitrophenyl-β-D-cellobioside | Endocellulase (e.g., Cel5Acd) | p-Nitrophenyl-β-D-cellotrioside, p-Nitrophenyl-β-D-glucoside researchgate.net | Study of enzyme kinetics and reaction pathways. |

Broader Academic Applications and Future Research Directions

Contribution to Cellulose (B213188) Degradation Research and Cellulosome Biology

The enzymatic degradation of cellulose, the most abundant biopolymer on Earth, is a critical process in global carbon cycling and various biotechnological applications. p-Nitrophenyl-β-D-cellobioside (pNPC) is a cornerstone substrate in this area of research, enabling scientists to probe the activity of cellulases, the enzymes responsible for cellulose breakdown. chemsynlab.comnih.gov

As a synthetic substrate, pNPC is used to measure the activity of cellobiases (also known as β-glucosidases) and cellobiohydrolases, which cleave cellobiose (B7769950) units. chemsynlab.comnih.gov When an enzyme cleaves the glycosidic bond in pNPC, it releases p-nitrophenol, a yellow-colored compound that can be easily quantified using a spectrophotometer. researchgate.netresearchgate.net This allows for a continuous and straightforward assay to determine enzyme activity. nih.gov

Research using pNPC has been instrumental in characterizing a wide array of cellulolytic enzymes from various microorganisms. For instance, it has been used to study:

Endoglucanase I from Trichoderma harzianum. caymanchem.com

β-glucosidase from Thermoanaerobacterium xylanolyticum. chemsynlab.comcaymanchem.com

Glycoside Hydrolase Family 3 (GH3) aryl β-glucosidases from Aspergillus oryzae. chemsynlab.comcaymanchem.com

The catalytic domain of the endocellulase Cel5A from Thermobifida fusca. researchgate.netnih.gov

These studies are vital for understanding cellulosomes, which are intricate multi-enzyme complexes produced by some anaerobic bacteria to efficiently degrade cellulose. By using pNPC to assay the activity of individual components and the synergistic action of the complex, researchers can decipher the mechanisms of these highly effective biological machines.

Relevance in Biorefining Technologies for Lignocellulosic Biomass Conversion

The conversion of lignocellulosic biomass—non-food plant matter like wood, agricultural residues, and grasses—into biofuels and other valuable chemicals is a primary goal of modern biorefining. mdpi.com The main obstacle in this process is the recalcitrance of cellulose, which must be broken down into simple sugars like glucose for fermentation. mdpi.com

Cellulolytic enzymes are the key to unlocking these sugars. However, their activity can be severely hampered by product inhibition, where the accumulation of cellobiose (a product of cellulose hydrolysis) slows down the enzymes. nih.govmdpi.com β-glucosidases are added to the enzymatic cocktail to cleave this inhibitory cellobiose into glucose.

This is where p-Nitrophenyl-β-D-cellobioside becomes critical. It serves as a standard substrate to screen for, characterize, and optimize the performance of these essential β-glucosidases. chemsynlab.com By using pNPC, researchers can identify highly active and robust enzymes that are less susceptible to inhibition, a crucial step in developing more efficient and cost-effective enzyme mixtures for industrial-scale biomass conversion. chemsynlab.commdpi.com The insights gained from pNPC assays directly contribute to improving the yields of biofuels and biochemicals from sustainable feedstocks. chemsynlab.com

Advancements in Fundamental Glycobiology and Carbohydrate Enzymology

Beyond its applied uses, p-Nitrophenyl-β-D-cellobioside (pNPC) is a powerful tool for fundamental research in glycobiology and carbohydrate enzymology. It allows for detailed investigation into the mechanisms and kinetics of glycoside hydrolase enzymes. chemsynlab.comnih.gov

Studies using pNPC have provided deep insights into complex enzymatic behavior:

Distinguishing Reaction Pathways: Researchers studying the endocellulase Cel5A from Thermobifida fusca used pNPC to discover that the enzyme performs not only hydrolysis (breaking bonds with water) but also transglycosylation (transferring a sugar unit to another molecule). researchgate.netnih.gov The assay detected the production of both cellobiose (from hydrolysis) and cellotriose (B13521) (from transglycosylation). researchgate.net

Determining Kinetic Parameters: The substrate is widely used to determine key enzyme kinetic constants, such as the Michaelis-Menten constant (K_M) and the catalytic rate (k_cat). nih.gov These parameters are essential for comparing the efficiency of different enzymes and understanding how they function under various conditions. nih.gov

Such fundamental knowledge is critical for the rational design and engineering of new enzymes with improved properties for therapeutic, diagnostic, and industrial purposes.

Research Findings Summary

| Research Area | Application of p-Nitrophenyl-β-D-cellobioside | Key Findings |

| Cellulose Degradation | Characterization of cellulase (B1617823) activity from fungi and bacteria. chemsynlab.comcaymanchem.com | Used to define the function of enzymes like endoglucanase I and β-glucosidases, crucial for understanding natural cellulose decay. caymanchem.com |

| Cellulosome Biology | Assay for individual enzyme components within cellulosome complexes. | Allows for dissection of the roles and synergies of enzymes in highly efficient cellulose-degrading microbial systems. |

| Biorefining | Screening and optimization of β-glucosidases for biomass conversion. chemsynlab.com | Helps identify robust enzymes that overcome product inhibition, leading to more efficient biofuel production. chemsynlab.commdpi.com |

| Carbohydrate Enzymology | Elucidation of detailed enzyme reaction mechanisms and kinetics. nih.govresearchgate.net | Revealed competing hydrolysis and transglycosylation pathways and provided data for precise kinetic modeling. researchgate.netnih.gov |

| Glycobiology | Probing enzyme active sites and binding modes. nih.gov | Combined with structural studies, it helps explain why enzymes show different activities on similar substrates through concepts like non-productive binding. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.